molecular formula C15H11ClO8 B13815248 6-Hydroxydelphinidin chloride

6-Hydroxydelphinidin chloride

Cat. No.: B13815248
M. Wt: 354.69 g/mol
InChI Key: PYSCZYSGHGBKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydelphinidin chloride typically involves the hydroxylation of delphinidin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the selective hydroxylation at the 6th position of the delphinidin molecule.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods leverage the biosynthetic pathways of anthocyanins in plants, optimizing the production process for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxydelphinidin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .

Scientific Research Applications

6-Hydroxydelphinidin chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxydelphinidin chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxydelphinidin chloride is unique due to its specific hydroxylation at the 6th position, which may enhance its antioxidant and therapeutic properties compared to other anthocyanidins. This structural modification can influence its bioavailability and interaction with molecular targets, making it a valuable compound for further research and application .

Properties

Molecular Formula

C15H11ClO8

Molecular Weight

354.69 g/mol

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H

InChI Key

PYSCZYSGHGBKKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-]

Origin of Product

United States

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